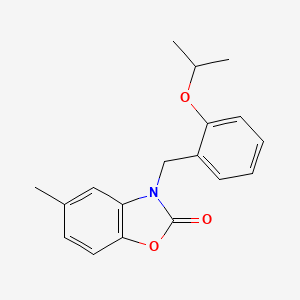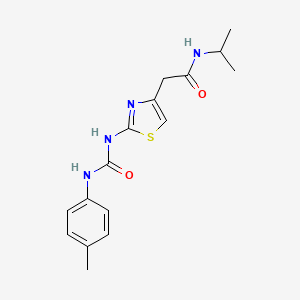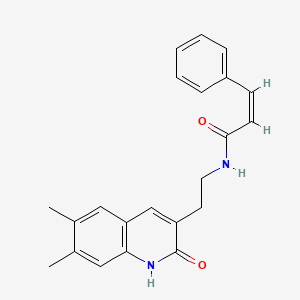
(Z)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylacrylamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as DPA-713 and is a ligand for the translocator protein (TSPO), which is found in the outer mitochondrial membrane of cells. TSPO has been implicated in a variety of physiological and pathological processes, including inflammation, oxidative stress, and apoptosis. DPA-713 has been shown to bind to TSPO with high affinity and specificity, making it a useful tool for studying TSPO function.
Aplicaciones Científicas De Investigación
Therapeutic Potential in Metabolic Diseases
Berberine, a quaternary benzylisoquinoline alkaloid, has shown significant therapeutic effects on metabolic diseases such as type 2 diabetes mellitus, obesity, non-alcoholic fatty liver disease, hyperlipidemia, and gout. The mechanisms include improving insulin resistance, inhibiting lipogenesis, and modulating gut microbiota. This suggests that structurally related compounds might also offer similar metabolic benefits, underscoring the importance of structural analogs in drug discovery for metabolic disorders (Xu et al., 2020).
Role as Fluorescent Probes
Compounds based on 8-amidoquinoline derivatives have been explored for their role as fluorescent probes, particularly for zinc ion determination. This utility is crucial for environmental and biological applications, including tracking Zn2+ ions in cells, which is essential for understanding biological processes and disease states. The introduction of carboxamide groups to improve water solubility and cell membrane permeability further highlights the adaptability of these compounds in scientific research (Mohamad et al., 2021).
Antimalarial and Antiprotozoal Effects
8-Aminoquinoline derivatives have been extensively studied for their antimalarial and antiprotozoal properties, showcasing the broad spectrum of activity against various protozoal infections. This includes efforts to develop analogs with reduced toxicity and enhanced efficacy, highlighting the potential of quinoline derivatives in addressing global health challenges related to protozoal diseases (Tekwani & Walker, 2006).
Pharmacological Properties and Clinical Efficacy
Compounds like oxaliplatin, a platinum-based drug with a structure featuring a heterocyclic ring similar to quinoline derivatives, demonstrate significant clinical efficacy in treating cancers such as metastatic colorectal cancer. This underscores the potential of compounds with similar structural motifs to be developed into effective anticancer agents, illustrating the broader implications of structural analogs in oncology (Culy et al., 2000).
Propiedades
IUPAC Name |
(Z)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-15-12-19-14-18(22(26)24-20(19)13-16(15)2)10-11-23-21(25)9-8-17-6-4-3-5-7-17/h3-9,12-14H,10-11H2,1-2H3,(H,23,25)(H,24,26)/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVCPOYSZIIUCI-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)/C=C\C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylacrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


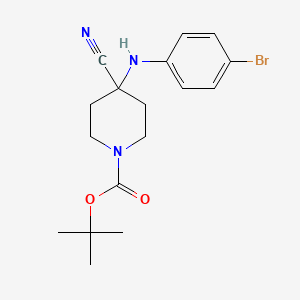
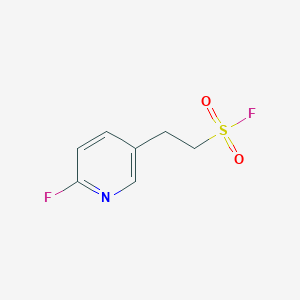
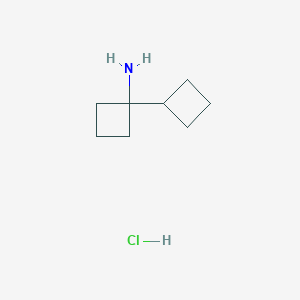
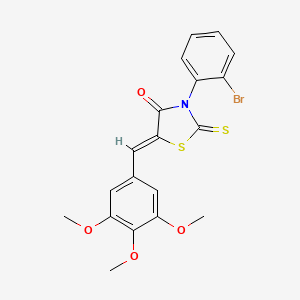
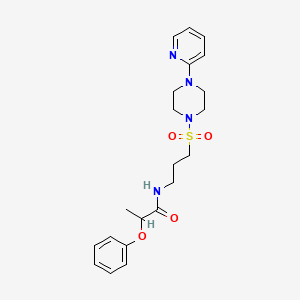
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,2-diphenylacetamide](/img/structure/B2725854.png)
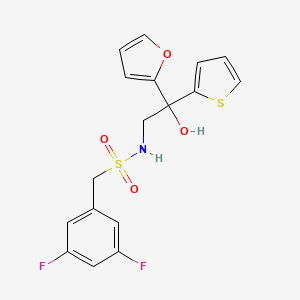

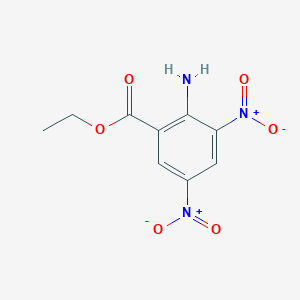
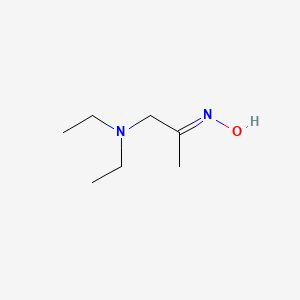
![4-fluoro-N-[2-[4-(5-formylthiophen-2-yl)piperazin-1-yl]sulfonylethyl]-N-methylbenzenesulfonamide](/img/structure/B2725861.png)
